![molecular formula C10H14O2 B13478758 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylbicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its rigid bicyclic structure This compound is part of the bicyclo[11
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the carboxylic acid functionality .
Industrial Production Methods
This includes optimizing reaction conditions for large-scale production, such as using continuous flow reactors for the photochemical steps and batch reactors for subsequent transformations .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other functional groups.
Substitution: The bicyclic core can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, esters, and amides .
Aplicaciones Científicas De Investigación
3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying strained ring systems.
Biology: Investigated for its potential as a bioisostere in drug design, replacing aromatic rings to improve drug properties.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in materials science for creating novel polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere. By mimicking the structure of aromatic rings, it can interact with biological targets in a similar manner but with improved properties such as increased metabolic stability and reduced toxicity . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclic core.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes
Uniqueness
3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its cyclobutyl group, which introduces additional strain and rigidity to the molecule. This can lead to different reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-8(12)10-4-9(5-10,6-10)7-2-1-3-7/h7H,1-6H2,(H,11,12) |
Clave InChI |
MOJOVASEDSSAND-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C23CC(C2)(C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


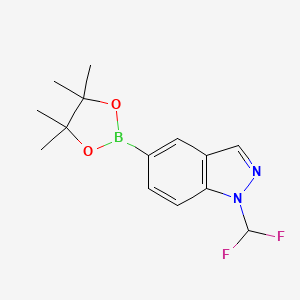
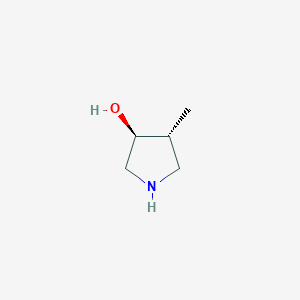
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
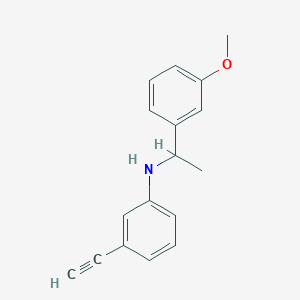

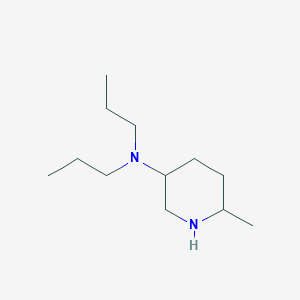
![[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)

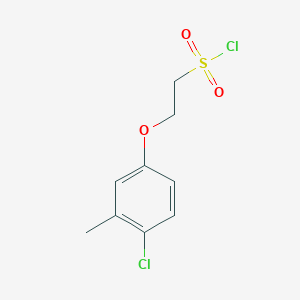


![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13478770.png)
